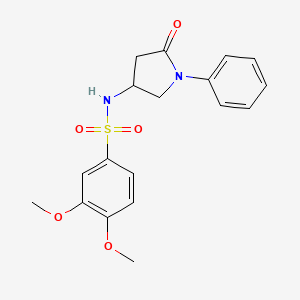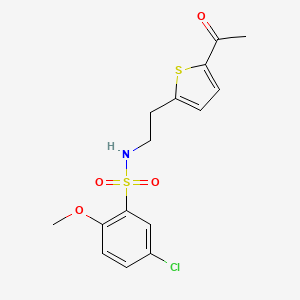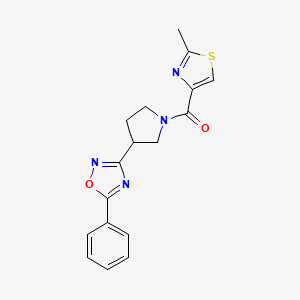![molecular formula C22H16ClN3O2S B2503498 N-[(3-氯苯基)甲基]-3-(4-氧代-2-硫代-1H-喹唑啉-3-基)苯甲酰胺 CAS No. 689227-25-6](/img/no-structure.png)
N-[(3-氯苯基)甲基]-3-(4-氧代-2-硫代-1H-喹唑啉-3-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of interest due to their biological activities. In one study, a series of new quinazolinone derivatives were synthesized starting from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid. The process involved the formation of acid chloride, benzoxazinone, amino quinazolin-4(3H)-one, and Schiff base. These compounds, including those with a sulfonamido-thiazolidinone moiety, demonstrated promising antibacterial activity, particularly against C. albicans . Another study focused on the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, yielding nearly quantitative results . This approach aligns with green chemistry principles, emphasizing the importance of environmentally friendly methods in chemical synthesis.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is often substituted at the 2 and 3 positions. The presence of various substituents, such as sulfonamido groups and thiazolidinone rings, can significantly influence the biological activity of these compounds. Spectral analysis techniques, such as NMR and IR spectroscopy, are typically used to confirm the structure of synthesized compounds .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions due to their reactive sites. The synthesis process often involves the formation of intermediate compounds, such as Schiff bases, which can then be further modified to produce the final quinazolinone derivatives. The reactivity of these compounds is crucial for their antimicrobial and antiviral properties, as it allows them to interact with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of sulfonamido and thiazolidinone groups can affect these properties, potentially enhancing the compound's biological activity. For instance, the solubility in water can be an important factor for the compound's bioavailability and efficacy .
科学研究应用
化学反应性和抗癌潜力
N-[(3-氯苯基)甲基]-3-(4-氧代-2-硫代-1H-喹唑啉-3-基)苯甲酰胺,与其结构类似物一样,已被研究其与各种亲电性和亲核性试剂的化学反应性。这些反应性研究有助于合成具有潜在生物活性的多样异环化合物。具体来说,喹唑啉酮衍生物已经展示出选择性的抗癌活性,突显了它们作为治疗剂在癌症治疗中的潜力。这些化合物的反应性和随后的生物评价凸显了它们在药物化学研究中的重要性 Reactivity of 3-amino-3H-quinazolin-4-one derivatives towards some electrophilic and nucleophilic reagents and using of the products in the building of some interesting heterocycles as anticancer agent。
结构分析和生物活性
对喹唑啉酮衍生物的结构分析,包括晶体学和Hirshfeld表面计算方法,提供了对其分子结构和分子间相互作用的见解。这些研究对于理解化合物的理化性质和潜在生物活性,包括抗氧化和抗菌效果至关重要。这种全面的结构和生物评价有助于开发具有治疗应用的新化合物 Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones。
合成和抗惊厥活性
喹唑啉酮衍生物也已被合成并评估其抗惊厥活性。通过修改喹唑啉酮的核心结构,研究人员旨在发现具有强效抗癫痫活性的新化合物,从而促进新的抗惊厥药物的开发。这一研究领域突显了喹唑啉酮衍生物在解决各种神经系统疾病中的多功能性 Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid with N-(3-chlorobenzyl)amine, followed by acylation with benzoyl chloride.", "Starting Materials": [ "3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid", "N-(3-chlorobenzyl)amine", "benzoyl chloride", "diethyl ether", "triethylamine", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid (1.0 g) and N-(3-chlorobenzyl)amine (1.2 g) in diethyl ether (20 mL) and add triethylamine (1.5 mL). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the precipitate and wash with diethyl ether. Dry the product under vacuum to obtain N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (1.8 g, 85% yield).", "Step 3: Dissolve N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (1.0 g) in dry dichloromethane (20 mL) and add benzoyl chloride (1.2 g) and triethylamine (1.5 mL). Stir the mixture at room temperature for 24 hours.", "Step 4: Wash the precipitate with sodium bicarbonate solution and water. Dry the product under vacuum to obtain the final product (1.2 g, 75% yield)." ] } | |
CAS 编号 |
689227-25-6 |
分子式 |
C22H16ClN3O2S |
分子量 |
421.9 |
IUPAC 名称 |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H16ClN3O2S/c23-16-7-3-5-14(11-16)13-24-20(27)15-6-4-8-17(12-15)26-21(28)18-9-1-2-10-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29) |
InChI 键 |
SUQGXKVEBWCBNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2503424.png)


![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)


![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)